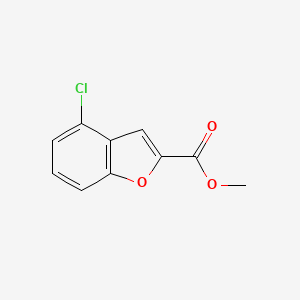

Methyl 4-chloro-1-benzofuran-2-carboxylate

Vue d'ensemble

Description

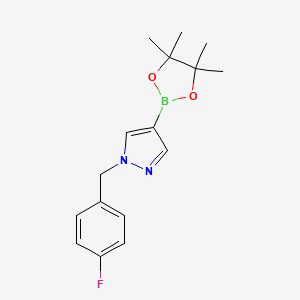

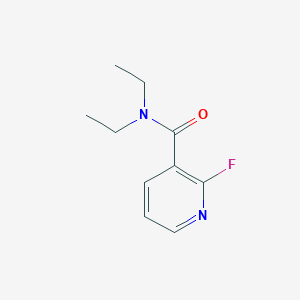

“Methyl 4-chloro-1-benzofuran-2-carboxylate” is a chemical compound with the CAS Number: 1407521-97-4 . It has a linear formula of C10H7ClO3 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of “Methyl 4-chloro-1-benzofuran-2-carboxylate” is represented by the InChI Code: 1S/C10H7ClO3/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-5H,1H3 . The molecular weight of the compound is 210.62 .Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives have been studied extensively . For example, the benzofuran ring can be constructed by proton quantum tunneling, which results in fewer side reactions and high yield .Physical And Chemical Properties Analysis

“Methyl 4-chloro-1-benzofuran-2-carboxylate” is a solid compound with a melting point of 90-92 .Applications De Recherche Scientifique

Synthesis of Natural Products

Methyl 4-chloro-1-benzofuran-2-carboxylate: is a key intermediate in the synthesis of natural products containing benzofuran rings. These compounds are studied for their complex structures and potential biological activities. The benzofuran moiety is a common feature in many natural products, which are often synthesized to explore their biological potencies .

Anticancer Research

Benzofuran derivatives, including those derived from Methyl 4-chloro-1-benzofuran-2-carboxylate , have shown promise in anticancer research. These compounds are evaluated for their structure-activity relationships, with the aim of designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .

Development of Antimicrobial Agents

The benzofuran scaffold is also an emerging feature in the development of antimicrobial agents. Derivatives of Methyl 4-chloro-1-benzofuran-2-carboxylate have been tested for their efficacy against various microbial strains, showing good activity and potential as new antimicrobial drugs .

Targeted Therapy for Cancer

Substituted benzofurans, which can be synthesized from Methyl 4-chloro-1-benzofuran-2-carboxylate , have been identified with significant cell growth inhibitory effects on various cancer cell lines. These findings highlight the potential of benzofuran derivatives in targeted cancer therapy with minimal side effects .

Mécanisme D'action

Target of Action

Methyl 4-chloro-1-benzofuran-2-carboxylate is a benzofuran derivative . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The primary targets of these compounds are often the enzymes or receptors involved in these biological processes .

Mode of Action

Benzofuran derivatives are known to interact with their targets, often inhibiting their function and leading to the observed biological effects . For instance, some benzofuran derivatives have been found to inhibit the growth of cancer cells .

Biochemical Pathways

Given the biological activities of benzofuran derivatives, it can be inferred that they may affect pathways related to cell growth, oxidative stress, viral replication, and bacterial growth .

Result of Action

Based on the known biological activities of benzofuran derivatives, it can be inferred that this compound may have anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

Safety and Hazards

Orientations Futures

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . There is an urgent need to develop new therapeutic agents, and benzofuran compounds have shown promise in this regard . Future research will likely focus on the discovery of new drugs in the fields of drug invention and development .

Propriétés

IUPAC Name |

methyl 4-chloro-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO3/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJONRKLDGBAIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(O1)C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-methylphenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1469488.png)

![[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine hydrochloride](/img/structure/B1469492.png)